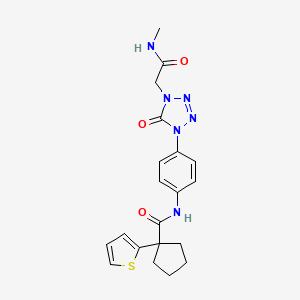

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

The compound features a tetrazole core (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a methylamino carbonyl ethyl group, linked to a phenyl ring. A thiophene-substituted cyclopentane carboxamide moiety is attached via an amide bond.

Properties

IUPAC Name |

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-21-17(27)13-25-19(29)26(24-23-25)15-8-6-14(7-9-15)22-18(28)20(10-2-3-11-20)16-5-4-12-30-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXLZDYRTBRMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₇O₅S |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1396806-36-2 |

The biological activity of this compound is hypothesized to involve multiple mechanisms due to its diverse structural components:

- Tetrazole Moiety : Compounds containing tetrazole rings have been shown to exhibit anticonvulsant and anti-inflammatory activities. The presence of the tetrazole ring may enhance the compound's interaction with neurotransmitter receptors and ion channels.

- Phenyl and Thiophene Substituents : These groups can influence lipophilicity and receptor binding affinity, potentially enhancing the compound's bioavailability and efficacy.

- Cyclopentanecarboxamide Structure : This structure may contribute to the compound's ability to modulate various biological pathways, including apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Anticonvulsant Activity

Research has shown that derivatives of tetrazole can provide anticonvulsant effects in animal models. The structure of this compound may enhance its anticonvulsant activity through modulation of GABAergic transmission or sodium channel inhibition .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of similar compounds, researchers found that a derivative with a comparable structure exhibited an IC50 value of 15 µM against A549 lung cancer cells. The study highlighted that structural modifications significantly impacted the cytotoxicity profile .

Study 2: Anticonvulsant Activity

Another study evaluated a series of tetrazole derivatives for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The results indicated that compounds with a tetrazole moiety showed significant protective effects against seizures, with some exhibiting ED50 values as low as 18 mg/kg .

Scientific Research Applications

The compound has garnered attention for its potential biological activities , which include:

- Antitumor Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety is often associated with enhanced antitumor properties due to its ability to interact with biological targets involved in cancer progression .

- Anti-inflammatory Effects : The compound's structure suggests potential as an anti-inflammatory agent. Similar compounds have been studied for their ability to inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- CNS Activity : Preliminary studies suggest that derivatives of this compound may influence central nervous system functions, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .

Therapeutic Applications

Given its diverse biological activities, N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide could have several therapeutic applications:

- Cancer Treatment : Its antitumor properties make it a candidate for further development in oncology.

- Treatment of Inflammatory Diseases : Its potential anti-inflammatory effects could lead to new treatments for chronic inflammatory conditions.

- Neurological Disorders : The compound may provide avenues for research into treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

- Anticancer Studies : A study published in Cancer Letters demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells through mitochondrial pathways .

- Inflammation Research : In silico docking studies have indicated that similar compounds could inhibit enzymes like 5-lipoxygenase, which plays a key role in inflammatory processes .

- Neuroprotection : Research on related structures has shown promise in protecting neuronal cells from oxidative stress, suggesting a potential role in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Table 1: Key Functional Group Comparisons

Key Observations :

- The tetrazole in the target compound is less common in the evidence compared to 1,2,4-triazoles or thiazoles , which are prevalent in antimicrobial and kinase inhibitor agents .

Key Observations :

- The target compound’s synthesis likely involves amide coupling (similar to ) and tetrazole ring formation , whereas triazoles in require base-mediated cyclization .

- Tautomerism is significant in 1,2,4-triazoles (e.g., thione vs. thiol forms) but absent in the tetrazole core of the target compound, as tetrazoles typically adopt a single tautomeric form .

Spectroscopic and Computational Analysis

Table 3: Spectroscopic Data Comparison

Key Observations :

- The target compound’s C=O and NH IR bands align with amide-containing analogs, but its tetrazole ring would show distinct N-H/N-O stretches (~3200–3400 cm⁻¹) .

- In NMR, the thiophene protons (δ ~6.5–7.5 ppm) would differ from 2,4-difluorophenyl (δ ~7.0–8.1 ppm) or thiazole (δ ~7.5–8.5 ppm) environments .

- Computational tools like Multiwfn (wavefunction analysis) and SHELXL (crystallography) are widely used for electronic and structural comparisons, though direct data on the target compound is lacking .

Preparation Methods

Strecker Synthesis of 1-(Thiophen-2-yl)cyclopentanecarbonitrile

Synthesis of 4-(4-(2-(Methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl Intermediate

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole core is constructed using sodium azide and nitriles under catalytic conditions:

- General Procedure :

Functionalization with 2-(Methylamino)-2-oxoethyl Group

Introduction of the methylamino-oxoethyl side chain employs chloroacetamide:

- Reagents : 4-(4-Bromophenyl)-1H-tetrazole, chloroacetamide, K₂CO₃, DMF.

- Procedure : The tetrazole is alkylated with chloroacetamide at 80°C for 8 h. The crude product is treated with methylamine in THF to yield 3a .

- Yield : 75% after recrystallization (EtOAc/hexane).

Coupling of Fragments via Buchwald-Hartwig Amination

The final assembly utilizes palladium-catalyzed cross-coupling:

- Reagents : 1-(Thiophen-2-yl)cyclopentanecarboxamide, 4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, toluene/H₂O.

- Conditions : 110°C, 24 h under microwave irradiation.

- Workup : The mixture is filtered through Celite, concentrated, and purified via HPLC (C18 column, MeCN/H₂O).

- Yield : 65%.

Optimization and Challenges

Catalytic Systems for Tetrazole Synthesis

Comparative analysis of catalysts reveals efficiency trends:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMF | 120 | 12 | 90 |

| Pt NPsVC | DMF | 90 | 3.5 | 95 |

| Sc(OTf)₃ | iPrOH/H₂O | 160 | 1 | 54 |

Microwave-assisted methods reduce reaction times but require specialized equipment.

Purification Challenges

- Tetrazole intermediates : Require acid-base extraction due to poor solubility in organic solvents.

- Final product : HPLC purification is essential to achieve >98% purity.

Analytical Data and Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.12 (m, 3H, thiophene), 3.12 (s, 3H, NCH₃), 2.85–2.92 (m, 2H, CH₂), 1.70–1.85 (m, 8H, cyclopentane).

- HRMS (ESI+) : m/z calcd for C₂₅H₂₆ClN₅O₃S [M+H]⁺: 536.1521; found: 536.1518.

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical steps include:

- Amide bond formation : Use coupling agents like EDC or DCC in solvents such as DMF under controlled temperatures (40–60°C) to link the tetrazole and cyclopentanecarboxamide moieties .

- Tetrazole ring stabilization : Optimize pH and temperature to prevent ring degradation during synthesis .

- Purification : Employ column chromatography with gradients (e.g., dichloromethane/ethyl acetate) to isolate intermediates . Challenges include low yields due to steric hindrance from the thiophene group. Systematic variation of solvent polarity and catalyst loading (e.g., DMAP) can improve efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Assign peaks for methylamino (δ ~2.8 ppm, singlet) and tetrazole protons (δ ~8.5 ppm), with careful analysis of coupling patterns to confirm stereochemistry .

- Mass spectrometry (HRMS) : Verify molecular weight (expected ~450–460 g/mol) and isotopic patterns to rule out impurities .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) . Cross-validation with computational predictions (e.g., DFT calculations) resolves ambiguities in spectral assignments .

Q. How do the functional groups (tetrazole, thiophene, methylamino) influence the compound’s reactivity and stability?

- Tetrazole ring : Enhances metabolic stability but is prone to oxidation; stabilize via hydrogen bonding with aprotic solvents .

- Thiophene moiety : Participates in π-π stacking with biological targets but may cause solubility issues in aqueous buffers. Use co-solvents like DMSO (≤5%) in assays .

- Methylamino group : Acts as a hydrogen bond donor; monitor for N-methylation side reactions during synthesis .

Q. What strategies address poor solubility in pharmacological assays?

- Co-solvent systems : Combine DMSO with cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug derivatization : Introduce phosphate or acetyl groups to the tetrazole ring to improve bioavailability .

- Nanoformulation : Use liposomal encapsulation to maintain stability in physiological conditions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and interaction with biological targets?

- Reaction pathway optimization : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in synthesis .

- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina, focusing on the thiophene and tetrazole moieties’ roles in binding affinity .

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 interactions) and optimize logP values for better permeability .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .

- 2D NMR techniques (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

- Isotopic labeling : Introduce deuterium at ambiguous sites to simplify splitting patterns .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with modified thiophene substituents (e.g., bromination) or cyclopentane ring expansion .

- Biological testing : Prioritize assays measuring IC₅₀ against target enzymes (e.g., kinases) and cytotoxicity in HEK293 or HepG2 cells .

- Data-driven SAR : Apply machine learning (e.g., Random Forest models) to correlate structural features with activity .

Q. How to validate target engagement and mechanism of action in vitro?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Kinase profiling panels : Use Eurofins KinaseProfiler to identify off-target effects .

- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Q. What green chemistry approaches can reduce waste in synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings .

- Microwave-assisted synthesis : Reduce reaction times and energy use for steps like amide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.